molecular formula C21H35N3O2 B15003168 N-(1-adamantylmethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

N-(1-adamantylmethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

Cat. No.: B15003168
M. Wt: 361.5 g/mol
InChI Key: ZZAORKPQBZXHRF-UHFFFAOYSA-N
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Description

N-[(ADAMANTAN-1-YL)METHYL]-6-(5-METHYL-2-OXOIMIDAZOLIDIN-4-YL)HEXANAMIDE is a complex organic compound that features an adamantane moiety, a hexanamide chain, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-6-(5-METHYL-2-OXOIMIDAZOLIDIN-4-YL)HEXANAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the Chan–Lam coupling reaction, which is used to form N-aryl derivatives of adamantane-containing amines . This reaction utilizes copper (II) acetate as a catalyst, p-tolylboronic acid, and a weak base such as DBU in acetonitrile at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve scaling up the Chan–Lam coupling reaction and subsequent steps under controlled conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[(ADAMANTAN-1-YL)METHYL]-6-(5-METHYL-2-OXOIMIDAZOLIDIN-4-YL)HEXANAMIDE can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized under specific conditions.

    Reduction: The imidazolidinone ring can be reduced to form different derivatives.

    Substitution: The hexanamide chain can participate in substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety might yield adamantanone derivatives, while reduction of the imidazolidinone ring could produce various imidazolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-6-(5-METHYL-2-OXOIMIDAZOLIDIN-4-YL)HEXANAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its adamantane and imidazolidinone moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(ADAMANTAN-1-YL)METHYL]-6-(5-METHYL-2-OXOIMIDAZOLIDIN-4-YL)HEXANAMIDE: Unique due to its specific combination of adamantane, hexanamide, and imidazolidinone.

    Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

    Imidazolidinone derivatives: Compounds with similar ring structures but different side chains, used in various pharmaceutical applications.

Uniqueness

N-[(ADAMANTAN-1-YL)METHYL]-6-(5-METHYL-2-OXOIMIDAZOLIDIN-4-YL)HEXANAMIDE stands out due to its unique structural combination, which imparts specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C21H35N3O2

Molecular Weight

361.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

InChI

InChI=1S/C21H35N3O2/c1-14-18(24-20(26)23-14)5-3-2-4-6-19(25)22-13-21-10-15-7-16(11-21)9-17(8-15)12-21/h14-18H,2-13H2,1H3,(H,22,25)(H2,23,24,26)

InChI Key

ZZAORKPQBZXHRF-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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